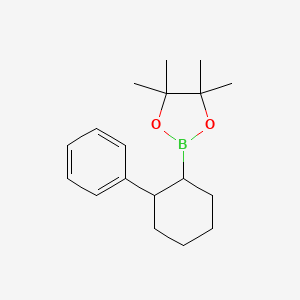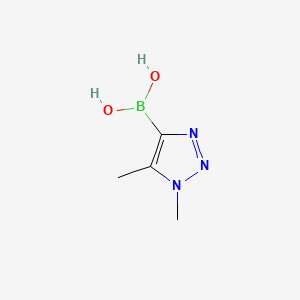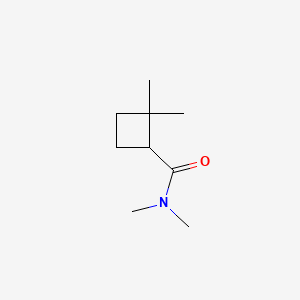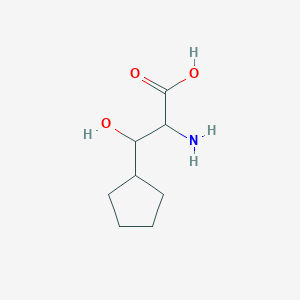
4,4-Difluoro-3-(1,2-oxazol-3-yl)butanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-3-(1,2-oxazol-3-yl)butanoic acid is a fluorinated organic compound with the molecular formula C7H7F2NO3. It is characterized by the presence of two fluorine atoms and an oxazole ring, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3-(1,2-oxazol-3-yl)butanoic acid typically involves the fluorination of precursor compounds. One common method is the electrophilic fluorination of 3-(1,2-oxazol-3-yl)butanoic acid using reagents such as SelectfluorTM in acetonitrile . This reaction introduces the fluorine atoms at the desired positions on the molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Difluoro-3-(1,2-oxazol-3-yl)butanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly involving the fluorine atoms, can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4,4-Difluoro-3-(1,2-oxazol-3-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4,4-Difluoro-3-(1,2-oxazol-3-yl)butanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The oxazole ring also contributes to its biological activity by interacting with nucleophilic sites in proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
4,4,4-Trifluoro-3-(1,2-oxazol-3-yl)butanoic acid: This compound has an additional fluorine atom, which may alter its chemical and biological properties.
4,4-Difluoro-3-(1H-pyrazol-1-yl)butanoic acid: The presence of a pyrazole ring instead of an oxazole ring results in different reactivity and applications.
4,4-Difluoro-3-(1H-imidazol-1-yl)butanoic acid: The imidazole ring imparts unique properties to this compound, making it suitable for different applications.
Uniqueness: 4,4-Difluoro-3-(1,2-oxazol-3-yl)butanoic acid is unique due to its specific combination of fluorine atoms and an oxazole ring. This structure provides distinct chemical reactivity and biological activity, making it valuable in various fields of research and industry.
Eigenschaften
Molekularformel |
C7H7F2NO3 |
|---|---|
Molekulargewicht |
191.13 g/mol |
IUPAC-Name |
4,4-difluoro-3-(1,2-oxazol-3-yl)butanoic acid |
InChI |
InChI=1S/C7H7F2NO3/c8-7(9)4(3-6(11)12)5-1-2-13-10-5/h1-2,4,7H,3H2,(H,11,12) |
InChI-Schlüssel |
VTOUNDLBXKCBAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CON=C1C(CC(=O)O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Dimethyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13568860.png)

![tert-butyl7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13568870.png)



![7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride](/img/structure/B13568893.png)







